

# Technical Guide: Physicochemical Properties of Methyl 4-hydroxy-3-(trifluoromethyl)benzoate

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## Compound of Interest

Compound Name: Methyl 4-hydroxy-3-(trifluoromethyl)benzoate

Cat. No.: B056820

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## Introduction

**Methyl 4-hydroxy-3-(trifluoromethyl)benzoate** (CAS No: 115933-50-1) is a fluorinated aromatic compound of significant interest in medicinal chemistry and organic synthesis.<sup>[1][2]</sup> Its structure, featuring a benzoate core with hydroxyl and trifluoromethyl substituents, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The trifluoromethyl group can significantly influence properties such as metabolic stability and binding affinity, while the hydroxyl and methyl ester groups provide reactive handles for further chemical modification. A thorough understanding of its physicochemical properties is fundamental for its application in drug design, process development, and formulation.

This technical guide provides a comprehensive overview of the core physicochemical properties of **Methyl 4-hydroxy-3-(trifluoromethyl)benzoate**, detailed experimental protocols for their determination, and logical workflow diagrams to support laboratory application.

## Core Physicochemical Properties

The key physicochemical data for **Methyl 4-hydroxy-3-(trifluoromethyl)benzoate** are summarized in the table below. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems.

Property	Value	Reference(s)
CAS Number	115933-50-1	[1][3]
Molecular Formula	C <sub>9</sub> H <sub>7</sub> F <sub>3</sub> O <sub>3</sub>	[3][4]
Molecular Weight	220.15 g/mol	[3][4]
Physical Form	Solid	[3]
Melting Point	167-169 °C	[3][5]
Boiling Point	266.1 °C (at 760 mmHg)	[3][5]
Density	1.382 g/cm <sup>3</sup> (Predicted)	[5][6]
Water Solubility	0.7 g/L (at 25 °C, Calculated)	[6]
pKa	6.37 (Predicted)	[5]
LogP (XLogP3)	3.2 (Computed for isomer)	[7]

## Detailed Experimental Methodologies

Accurate determination of physicochemical properties is essential for chemical characterization and modeling. The following sections describe standard experimental protocols for key parameters.

### Melting Point Determination

The melting point is a critical indicator of purity. It is determined as the temperature range over which the solid-to-liquid phase transition occurs.

Protocol: Capillary Melting Point Method

- **Sample Preparation:** A small amount of the dry, crystalline **Methyl 4-hydroxy-3-(trifluoromethyl)benzoate** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a calibrated melting point apparatus.

- **Heating:** The sample is heated at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point (approx. 167 °C).
- **Measurement:** The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
- **Data Recording:** The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. This range (e.g., 167-169 °C) is the melting point.

## Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic properties (ADME). The shake-flask method is the gold standard for its experimental determination.<sup>[8][9]</sup>

Protocol: Shake-Flask Method (OECD 107)<sup>[9]</sup>

- **Phase Preparation:** n-Octanol and water (or a suitable buffer, pH adjusted to at least 2 units below the pKa to ensure the compound is in its neutral form) are pre-saturated with each other by mixing and allowing them to separate.<sup>[9]</sup>
- **Sample Preparation:** A stock solution of **Methyl 4-hydroxy-3-(trifluoromethyl)benzoate** is prepared in the pre-saturated n-octanol.
- **Partitioning:** A known volume of the octanol stock solution is mixed with a known volume of the pre-saturated aqueous phase in a separatory funnel or vial. The ratio of the volumes is chosen to ensure the final concentration in either phase is within the analytical detection limits.<sup>[10]</sup>
- **Equilibration:** The mixture is mechanically shaken at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 1-24 hours).<sup>[9]</sup>
- **Phase Separation:** The mixture is centrifuged to ensure complete separation of the octanol and aqueous phases.<sup>[9]</sup>

- **Quantification:** The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
- **Calculation:** The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

## Acid Dissociation Constant (pKa) Determination

The pKa value indicates the strength of an acid in solution. For a phenolic compound like **Methyl 4-hydroxy-3-(trifluoromethyl)benzoate**, it describes the equilibrium of proton donation from the hydroxyl group. Potentiometric titration is a highly precise method for its determination.[\[11\]](#)

Protocol: Potentiometric Titration[\[12\]](#)[\[13\]](#)

- **Apparatus Calibration:** A potentiometer or pH meter is calibrated using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[\[12\]](#)
- **Sample Preparation:** A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low) to a known concentration (e.g., 1 mM).[\[13\]](#) The ionic strength of the solution is kept constant using an inert salt like 0.15 M KCl.[\[12\]](#)
- **Titration Setup:** The sample solution is placed in a temperature-controlled vessel with a magnetic stirrer. The calibrated pH electrode is immersed in the solution. The system is purged with nitrogen to remove dissolved CO<sub>2</sub>.[\[12\]](#)
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
- **Data Collection:** The pH of the solution is recorded after each addition of titrant, allowing the system to reach equilibrium.
- **Analysis:** A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at

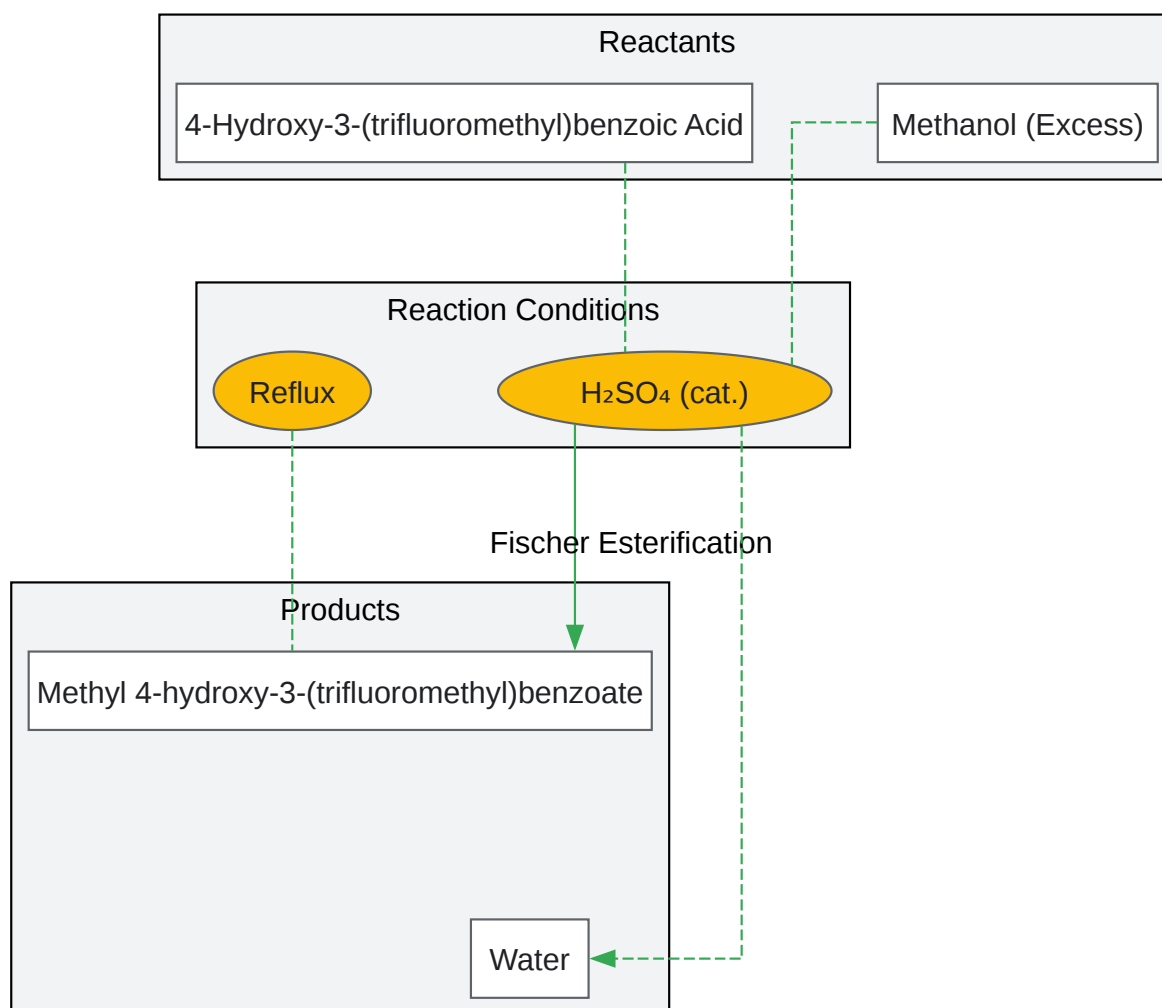
which half of the acid has been neutralized. The experiment is typically repeated multiple times to ensure reproducibility.[13]

## Synthesis and Workflow Diagrams

Visual representations of experimental and logical processes are essential for clarity and reproducibility in a research setting.

### Synthesis Pathway: Fischer Esterification

**Methyl 4-hydroxy-3-(trifluoromethyl)benzoate** is commonly synthesized via the Fischer-Speier esterification of its corresponding carboxylic acid. This acid-catalyzed reaction involves reacting 4-hydroxy-3-(trifluoromethyl)benzoic acid with methanol.[14][15] An excess of methanol is typically used to drive the equilibrium toward the formation of the methyl ester product.[14]

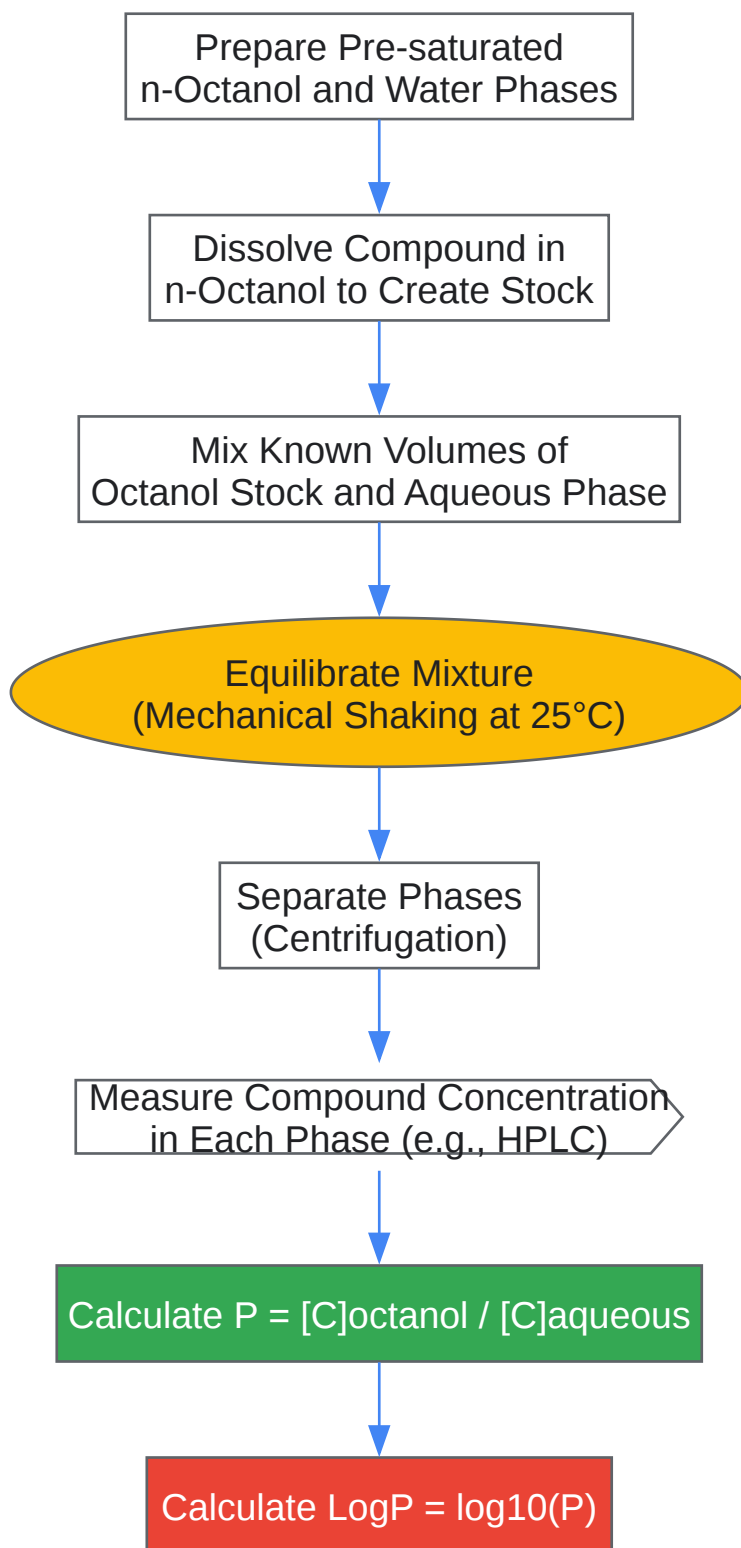


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Caption: Fischer esterification synthesis of the target compound.

## Experimental Workflow: LogP Determination

The diagram below outlines the sequential steps involved in the experimental determination of the octanol-water partition coefficient (LogP) using the standard shake-flask method.



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Caption: Experimental workflow for LogP determination via shake-flask.

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